Penethamate Hydriodide: A Technical Guide to its Chemical Properties and Structure
Penethamate Hydriodide: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate hydriodide is the diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G).[1][2][3] Primarily utilized in veterinary medicine, it is recognized for its efficacy in treating bovine mastitis via intramuscular administration.[1][4] Its chemical structure allows for enhanced lipid solubility, facilitating its passage across biological membranes to the site of infection, where it undergoes hydrolysis to release the active therapeutic agent, benzylpenicillin.[5][6] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Penethamate hydriodide.
Chemical Structure and Properties
Penethamate hydriodide is chemically designated as 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide.[2][7] The presence of multiple chiral centers in its β-lactam ring system results in stereoisomerism.[8]
Table 1: Physicochemical Properties of Penethamate Hydriodide
| Property | Value | Source(s) |
| Molecular Formula | C22H32IN3O4S | [1][2][7] |
| Molecular Weight | 561.48 g/mol | [1][2][9] |
| CAS Number | 808-71-9 | [1][2][7] |
| IUPAC Name | 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | [2][7][10] |
| SMILES String | CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | [7][10] |
| Appearance | White to Off-White Solid/Crystals | [4][9] |
| Melting Point | 178-179 °C | [9][10] |
| Solubility | Slightly soluble in water (0.96% at 20 °C). Soluble in various organic solvents. | [9][11] |
| pKa | 8.4 | [3][12] |
| pH (saturated aq. soln) | 4.5-5.2 | [9][10] |
Mechanism of Action: Hydrolysis to Benzylpenicillin
Penethamate hydriodide itself is biologically inactive.[5] Its therapeutic effect is realized upon hydrolysis, which releases benzylpenicillin and diethylaminoethanol.[2][12][13] Benzylpenicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall, leading to a bactericidal effect, primarily against Gram-positive bacteria.[12][13] The ester linkage in Penethamate hydriodide is susceptible to hydrolysis, a reaction influenced by both pH and temperature.[9][10] The degradation of Penethamate hydriodide in aqueous solutions follows pseudo-first-order kinetics, with minimum degradation observed at a pH of approximately 4.5.[7][14]
Caption: Hydrolysis of Penethamate Hydriodide.
Experimental Protocols
Determination of Melting Point (General Protocol)
A standard capillary melting point apparatus can be used to determine the melting point of Penethamate hydriodide.
Methodology:
-
A small, powdered sample of Penethamate hydriodide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[11][15]
-
The capillary tube is placed in a melting point apparatus.[11][15]
-
The sample is heated at a controlled rate.[15]
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[11][15] For a pure substance, this range is typically narrow.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Methodology:
-
An excess amount of Penethamate hydriodide is added to a flask containing purified water at a specified temperature (e.g., 20 °C).
-
The flask is sealed and agitated (e.g., on a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of Penethamate hydriodide in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability and Quantification
A validated stability-indicating RP-HPLC method is crucial for the analysis of Penethamate hydriodide and its primary degradant, benzylpenicillin. The following protocol is based on methodologies developed for the analysis of Penethamate hydriodide in pharmaceutical formulations.[7]
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength suitable for both Penethamate hydriodide and benzylpenicillin (e.g., 215 nm or 254 nm).[16] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Quantification | Based on the peak area of the analyte compared to a standard curve of known concentrations. |
Methodology:
-
Standard Preparation: Prepare standard solutions of Penethamate hydriodide and benzylpenicillin of known concentrations in a suitable diluent.
-
Sample Preparation: Accurately weigh and dissolve the Penethamate hydriodide sample in the diluent to achieve a concentration within the linear range of the assay.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to Penethamate hydriodide and benzylpenicillin based on their retention times compared to the standards. The peak areas are used to calculate the concentration of each compound.
Caption: HPLC Analysis Workflow.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and analytical considerations for Penethamate hydriodide. The information presented, including the tabulated data and outlined experimental protocols, serves as a valuable resource for professionals engaged in the research, development, and quality control of this important veterinary prodrug. A thorough understanding of its physicochemical characteristics and stability is paramount for the formulation of effective and stable pharmaceutical products.
References
- 1. Effect of prolonged duration therapy of subclinical mastitis in lactating dairy cows using penethamate hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Penethamate hydriodide [sitem.herts.ac.uk]
- 4. Stability of penethamate, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103539802A - Penethamate hydroiodide synthesizing method - Google Patents [patents.google.com]
- 6. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Penethamate Hydriodide [drugfuture.com]
- 11. ursinus.edu [ursinus.edu]
- 12. Systemic treatment of subclinical mastitis in lactating cows with penethamate hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. davjalandhar.com [davjalandhar.com]
- 16. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
